molecular formula C28H48N2O8S B1205130 Glycotaurocholic acid CAS No. 26198-66-3

Glycotaurocholic acid

Cat. No.: B1205130
CAS No.: 26198-66-3
M. Wt: 572.8 g/mol
InChI Key: URJQSMIFSMHWSP-VVHBOOHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is a conjugate of taurocholic acid and glycocholic acid, playing a significant role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tauroglycocholic acid involves the conjugation of taurocholic acid and glycocholic acid. The reaction typically occurs under mild acidic conditions, where the amino group of glycocholic acid reacts with the sulfonic acid group of taurocholic acid to form the conjugate .

Industrial Production Methods

Industrial production of tauroglycocholic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tauroglycocholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tauroglycocholic acid has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study bile acid chemistry and reactions.

    Biology: It plays a role in studying the mechanisms of bile acid transport and metabolism.

    Medicine: It is used in research related to liver diseases, cholesterol metabolism, and gallstone formation.

    Industry: It is used in the formulation of pharmaceuticals and dietary supplements.

Mechanism of Action

Tauroglycocholic acid exerts its effects by interacting with bile acid receptors and transporters in the small intestine. It facilitates the emulsification and absorption of dietary fats and fat-soluble vitamins. The molecular targets include the bile salt export pump and the apical sodium-dependent bile acid transporter, which are involved in the enterohepatic circulation of bile acids .

Comparison with Similar Compounds

Properties

CAS No.

26198-66-3

Molecular Formula

C28H48N2O8S

Molecular Weight

572.8 g/mol

IUPAC Name

2-[[2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonic acid

InChI

InChI=1S/C28H48N2O8S/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38)/t16-,17+,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1

InChI Key

URJQSMIFSMHWSP-VVHBOOHCSA-N

SMILES

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

sodium tauroglycocholate
tauroglycocholic acid

Origin of Product

United States

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